2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide
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Overview
Description
2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide is a complex organic compound with a unique structure that includes a dithietane ring and multiple sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable precursor containing a dithietane ring. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dithietane derivatives and sulfur-containing organic molecules. Examples are:
- Diethylamino hydroxybenzoyl hexyl benzoate
- Benzyl(diethylamino)diphenylphosphonium compounds .
Uniqueness
What sets 2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .
Properties
CAS No. |
91295-99-7 |
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Molecular Formula |
C16H26N2S4 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide |
InChI |
InChI=1S/C16H26N2S4/c1-7-17(8-2)13(19)11(5)15-21-16(22-15)12(6)14(20)18(9-3)10-4/h7-10H2,1-6H3 |
InChI Key |
AFFIMZHCVJFCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)C(=C1SC(=C(C)C(=S)N(CC)CC)S1)C |
Origin of Product |
United States |
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